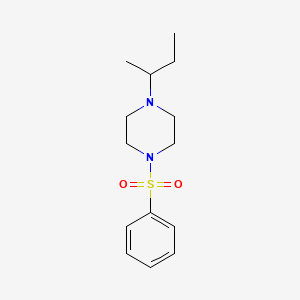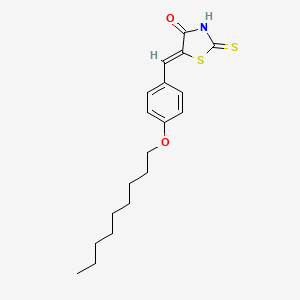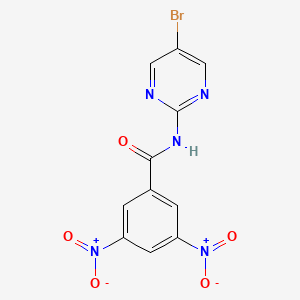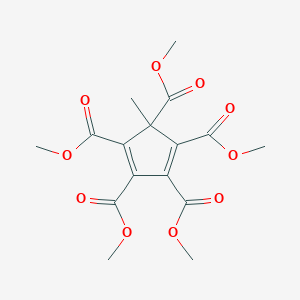
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Métodos De Preparación
The synthesis of 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine typically involves the reaction of butan-2-amine with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Butan-2-yl)piperazine: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
4-(Phenylsulfonyl)piperazine: Lacks the butan-2-yl group, leading to variations in its reactivity and applications.
2-Phenyl-2-butanol: A structurally related compound with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C14H22N2O2S |
|---|---|
Peso molecular |
282.40 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-butan-2-ylpiperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-3-13(2)15-9-11-16(12-10-15)19(17,18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |
Clave InChI |
JYZVPFFSZOGXED-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10883751.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)
![(E)-16-benzylidene-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883757.png)

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)

methanone](/img/structure/B10883815.png)

![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
